Methyl 3-(oxazol-4-yl)butanoate
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Overview
Description
Methyl 3-(oxazol-4-yl)butanoate is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxazol-4-yl)butanoate typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxazol-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using Pd(PPh3)4 as a catalyst.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Pd(PPh3)4, bromoalkenes.
Major Products:
Oxidation: Oxazoles.
Substitution: Aryl- and alkenyl-substituted oxazoles.
Scientific Research Applications
Methyl 3-(oxazol-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(oxazol-4-yl)butanoate involves its interaction with biological targets through non-covalent interactions. The oxazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and molecular targets depend on the structure of the oxazole derivative and its functional groups .
Comparison with Similar Compounds
Oxazoles: Compounds with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Isoxazoles: Differ in the position of the nitrogen atom within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness: Methyl 3-(oxazol-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(1,3-oxazol-4-yl)butanoate |
InChI |
InChI=1S/C8H11NO3/c1-6(3-8(10)11-2)7-4-12-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
DYNFGDPRYHYGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=COC=N1 |
Origin of Product |
United States |
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